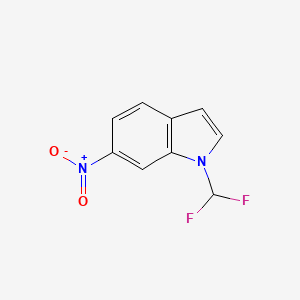

1-(difluoromethyl)-6-nitro-1H-indole

CAS No.: 1878839-79-2

Cat. No.: VC6162472

Molecular Formula: C9H6F2N2O2

Molecular Weight: 212.156

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1878839-79-2 |

|---|---|

| Molecular Formula | C9H6F2N2O2 |

| Molecular Weight | 212.156 |

| IUPAC Name | 1-(difluoromethyl)-6-nitroindole |

| Standard InChI | InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-1-2-7(13(14)15)5-8(6)12/h1-5,9H |

| Standard InChI Key | KYHOLIHSLYTMSU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CN2C(F)F)[N+](=O)[O-] |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-(difluoromethyl)-6-nitro-1H-indole typically involves functionalizing a pre-existing indole scaffold. A common strategy employs nucleophilic substitution or metal-catalyzed reactions to introduce the difluoromethyl group into a 6-nitroindole precursor . For example, VulcanChem reports that the difluoromethyl group can be installed via reactions with difluoromethylating agents such as chlorodifluoromethane or through cross-coupling methodologies.

Notably, the nitro group at the 6-position is often introduced early in the synthesis due to its strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. In some cases, the nitro group may be reduced post-synthesis to an amine for further derivatization, though this requires careful control to avoid over-reduction or side reactions . A study on analogous 2-CF₃-3-benzylindoles demonstrated that catalytic hydrogenation (e.g., Pd/C with NH₄HCO₂) selectively reduces nitro groups while preserving other functional groups, suggesting potential applicability to 1-(difluoromethyl)-6-nitro-1H-indole .

Spectroscopic Properties

While experimental spectral data for 1-(difluoromethyl)-6-nitro-1H-indole remains limited in public literature, insights can be drawn from structurally similar compounds:

-

¹H NMR: The indole proton at position 2 typically resonates near δ 7.5–8.0 ppm, while the difluoromethyl group (CF₂H) shows characteristic splitting patterns due to coupling with fluorine nuclei (²J₆F-H ≈ 50–60 Hz) .

-

¹⁹F NMR: The CF₂ group appears as a triplet near δ -110 to -120 ppm .

-

IR Spectroscopy: Stretching vibrations for the nitro group (N-O) are observed at ~1520 cm⁻¹ and ~1350 cm⁻¹, while C-F bonds exhibit strong absorptions near 1100–1200 cm⁻¹ .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₆F₂N₂O₂ | |

| Molecular Weight | 212.156 g/mol | |

| CAS Number | 1878839-79-2 | |

| IUPAC Name | 1-(difluoromethyl)-6-nitroindole | |

| Predicted LogP | 2.1 (PubChemLite estimation) |

Chemical Reactivity and Stability

Electronic Effects

The nitro group at position 6 exerts a strong electron-withdrawing effect, polarizing the indole ring and directing electrophilic attacks to the 4- and 7-positions. Concurrently, the difluoromethyl group at position 1 contributes steric bulk and moderate electron-withdrawing character via the inductive effect of fluorine . This combination creates a reactivity profile distinct from non-fluorinated nitroindoles.

Stability Considerations

1-(Difluoromethyl)-6-nitro-1H-indole exhibits moderate thermal stability but is susceptible to hydrolysis under strongly acidic or basic conditions. Analogous compounds, such as 6-(difluoromethyl)indole, undergo slow hydrolysis to formyl derivatives (e.g., 6-formylindole) in aqueous media, particularly at elevated pH where deprotonation accelerates reaction rates by up to 10⁴-fold . While direct data on the 6-nitro derivative is lacking, similar behavior is anticipated, necessitating anhydrous storage conditions for long-term stability .

Comparison with Structural Isomers

The biological and chemical properties of 1-(difluoromethyl)-6-nitro-1H-indole differ significantly from its positional isomers:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume